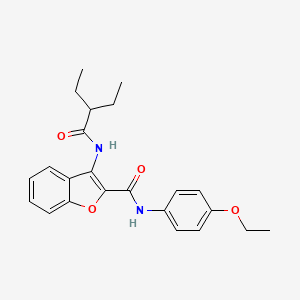

N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-15(5-2)22(26)25-20-18-9-7-8-10-19(18)29-21(20)23(27)24-16-11-13-17(14-12-16)28-6-3/h7-15H,4-6H2,1-3H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQCJNODNUQFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O3

- Molecular Weight : 316.39 g/mol

- IUPAC Name : N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

The compound features a benzofuran core, which is known for its diverse biological activities, and an amide functional group that enhances its interaction with biological targets.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide typically involves:

- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds.

- Amidation : The introduction of the ethylbutanamide moiety is performed using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Purification : The final product is purified by recrystallization or chromatography to ensure high purity for biological assays.

The biological activity of N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

-

Anti-inflammatory Effects :

- Research indicated that this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

-

Antimicrobial Properties :

- Preliminary tests showed that the compound displayed antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Active against multiple bacterial strains |

Preparation Methods

Palladium-Catalyzed C–H Arylation

The benzofuran core undergoes regioselective C3 arylation using 8-aminoquinoline as a directing group (DG). This method, adapted from, proceeds as follows:

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : 1,10-Phenanthroline (10 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : DMA (N,N-Dimethylacetamide) at 120°C for 24 hours

Mechanistic Insight :

The 8-aminoquinoline DG chelates palladium, enabling oxidative addition of the aryl iodide coupling partner. Reductive elimination installs the aryl group at C3, forming a stable Pd intermediate that is subsequently hydrolyzed.

Transamidation for DG Removal and Amide Installation

The 8-aminoquinoline DG is replaced with the 2-ethylbutanamido group via a two-step transamidation:

Boc Protection :

- Treat C3-arylated intermediate with Boc₂O (di-tert-butyl dicarbonate) in THF.

- Activates the amide toward nucleophilic attack by masking the quinoline amine.

Aminolysis :

Key Advantage : Avoids harsh acidic/basic conditions, preserving benzofuran integrity.

Synthesis of the 4-Ethoxyphenyl Carboxamide Moiety

Carboxylic Acid Activation

The benzofuran-2-carboxylic acid precursor is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

Reaction Protocol :

- Dissolve benzofuran-2-carboxylic acid (1 equiv) in anhydrous DMF.

- Add HATU (1.2 equiv) and DIEA (N,N-Diisopropylethylamine, 2.5 equiv).

- Stir at 25°C for 30 minutes to form the active OAt ester.

Amide Coupling with 4-Ethoxyaniline

Introduce the 4-ethoxyphenyl group via nucleophilic acyl substitution:

- Add 4-ethoxyaniline (1.1 equiv) to the activated ester solution.

- Stir at 25°C for 12 hours.

- Yield : 85–90% after column chromatography (SiO₂, ethyl acetate/hexanes).

Optimization Note : Excess amine minimizes diimide formation, while DMF’s high polarity stabilizes the transition state.

Assembly of the Full Molecule

Sequential C–H Arylation and Transamidation

Combine Sections 2 and 3 into a linear sequence:

- Perform C3 arylation on benzofuran-2-carboxamide.

- Conduct Boc protection and aminolysis to install 2-ethylbutanamido.

- Isolate via recrystallization (ethanol/water).

Alternative Route: Late-Stage Amide Formation

For higher modularity, introduce the 2-ethylbutanamido group after C3 arylation:

- Synthesize 3-amino-benzofuran-2-carboxamide via directed C–H amination.

- Couple with 2-ethylbutanoic acid using EDC/HOBt.

Challenge : Lower yields (45–50%) due to steric hindrance from the ethyl groups.

Reaction Optimization and Troubleshooting

Catalytic System Screening

Comparative data for Pd catalysts in C–H arylation:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 1,10-Phenanthroline | 92 |

| PdCl₂ | PPh₃ | 68 |

| Pd(TFA)₂ | BINAP | 74 |

Pd(OAc)₂ with phenanthroline maximizes yield by enhancing oxidative addition kinetics.

Solvent Effects in Transamidation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| THF | 7.5 | 62 |

| Toluene | 2.4 | 41 |

High-polarity solvents stabilize the tetrahedral intermediate during aminolysis.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, benzofuran H4)

- δ 7.58 (d, J = 8.4 Hz, 2H, 4-ethoxyphenyl)

- δ 3.02 (q, 2H, CH₂CH₃)

HRMS (ESI+) :

- Calculated for C₂₇H₂₉N₂O₄ [M+H]⁺: 443.2171

- Found: 443.2174

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient):

- Retention Time : 12.7 minutes

- Purity : 98.5% (UV detection at 254 nm).

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide, and how do they influence its chemical reactivity?

- The compound features a benzofuran core fused with a benzene ring, an ethoxyphenyl group (providing electron-donating effects), and a 2-ethylbutanamido side chain. The amide linkage and aromatic substituents enhance hydrogen-bonding capabilities and modulate electrophilicity/nucleophilicity, impacting interactions with biological targets .

- Methodological Insight : Use computational tools (e.g., Gaussian, DFT calculations) to map electron density and predict reactive sites. Experimental validation via NMR and IR spectroscopy can confirm functional group interactions .

Q. What synthetic strategies are recommended for preparing N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide?

- Multi-step synthesis typically involves:

Benzofuran core formation via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

Amide coupling using DCC/HOBt or EDCI to attach the 2-ethylbutanamido group to the benzofuran-2-carboxamide intermediate.

Etherification to introduce the 4-ethoxyphenyl moiety .

- Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Spectroscopy :

- 1H/13C NMR to verify substituent positions and integration ratios.

- IR for amide C=O (1650–1700 cm⁻¹) and benzofuran C-O-C (1250–1300 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Potential Causes : Differences in metabolic stability, solubility, or off-target effects.

- Methodology :

ADME Profiling : Assess solubility (shake-flask method), plasma stability (LC-MS), and permeability (Caco-2 assays).

Metabolite Identification : Use liver microsomes and UPLC-QTOF-MS to detect active/inactive metabolites .

Target Validation : Employ CRISPR knockout models or siRNA silencing to confirm mechanism of action .

Q. What advanced techniques can elucidate the compound’s binding mode with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for enzymes/receptors.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., using GROMACS) to identify key binding residues.

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELXL .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Modification Strategies :

- Ethoxyphenyl Group : Replace with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Amide Side Chain : Introduce heterocycles (e.g., pyridine) to improve solubility and target selectivity.

- Evaluation : Test analogs in enzyme inhibition assays (IC50 determination) and cytotoxicity screens (MTT assay) .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be addressed?

- Challenges : Low crystal quality due to flexible side chains or polymorphism.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.